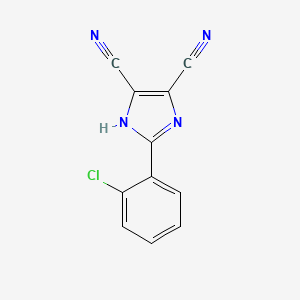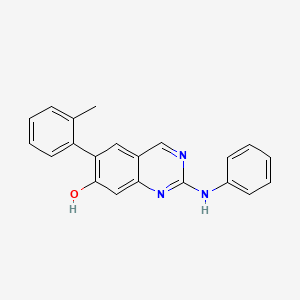
2-Anilino-6-(2-methylphenyl)quinazolin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with ortho-toluidine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylamino)-6-(m-tolyl)quinazolin-7-ol
- 2-(Phenylamino)-6-(p-tolyl)quinazolin-7-ol
- 2-(Phenylamino)-6-(o-anisyl)quinazolin-7-ol
Uniqueness
2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol is unique due to its specific substitution pattern on the quinazoline ring. This structural variation can lead to different chemical and biological properties compared to its analogs, making it a compound of interest for further research and development.
Properties
CAS No. |
914393-25-2 |
|---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-anilino-6-(2-methylphenyl)quinazolin-7-ol |
InChI |
InChI=1S/C21H17N3O/c1-14-7-5-6-10-17(14)18-11-15-13-22-21(24-19(15)12-20(18)25)23-16-8-3-2-4-9-16/h2-13,25H,1H3,(H,22,23,24) |
InChI Key |
HDOUYIWSYDGDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C3C(=C2)C=NC(=N3)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
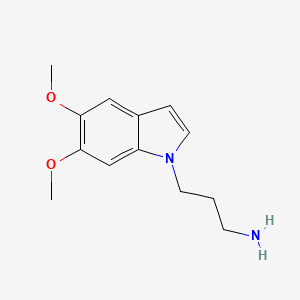
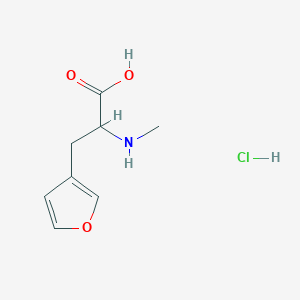
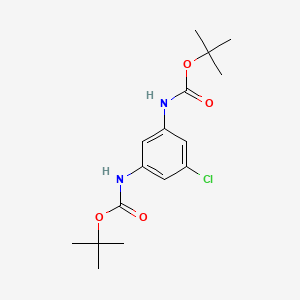
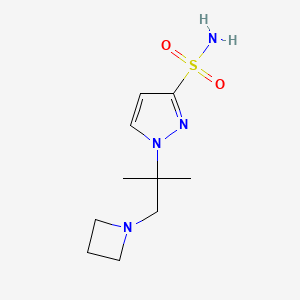
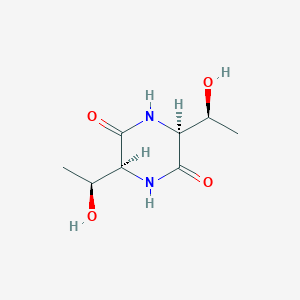
![7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12938028.png)

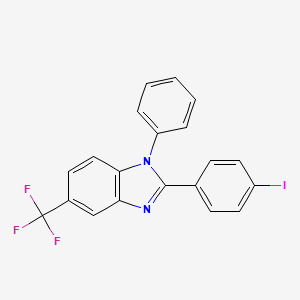
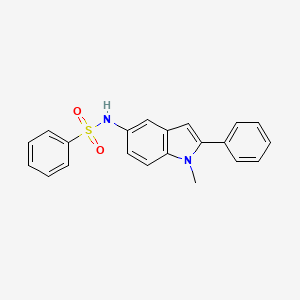
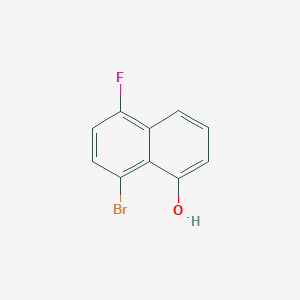
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
